Dialuminium barium tetraoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of compounds involving barium and aluminium often requires specific conditions and precursors. For instance, barium granules reacting in tetrahydrofuran with phenol or t-butyl alcohol can yield phenoxide and t-butoxide aggregates with novel structural features, including a square-based pyramidal core supported by µ3 and µ2 ligands (Caulton et al., 1990). Additionally, a dialuminium-substituted silicotungstate was synthesized by reacting the potassium salt of γ-SiW(10)O(36) with Al(NO(3))(3) in an acidic medium, illustrating a method to incorporate aluminium into complex structures (Kikukawa et al., 2008).

Molecular Structure Analysis

The molecular structure of barium and aluminium compounds reveals significant diversity. For example, a tetranuclear oxo–aryloxide cluster of barium, synthesized from reactions involving barium and aryloxide precursors, crystallizes as a tetrahedron of barium atoms encapsulating a single oxo ligand, coordinated by aryloxide groups (Tesh & Hanusa, 1991). This structural motif demonstrates the complex geometries achievable with barium and aluminium.

Chemical Reactions and Properties

Chemical reactions involving barium, aluminium, and oxygen-rich compounds can lead to diverse outcomes based on the reactants and conditions. The synthesis of barium aluminoborate revealed structures containing AlO4 tetrahedra, AlO5 trigonal bipyramids, and BO3 triangles, showing the intricate network formations possible with these elements (Chen et al., 2012).

Physical Properties Analysis

The physical properties, such as crystal structure and phase behavior, of barium and aluminium compounds are critical for understanding their potential applications. The study on nonstoichiometric barium and strontium peroxides, prepared by high-pressure–high-temperature synthesis, provided insights into their crystallographic structures and indicated the presence of nonstoichiometric compounds with peroxide deficiency (Königstein, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are vital for the application of barium and aluminium compounds. For instance, barium aryloxide derivatives have shown diverse reactivity towards protonolytic reagents, highlighting the chemical versatility of barium in different compounds (Anulewicz-Ostrowska et al., 2000).

Scientific Research Applications

Geopolymerisation and Advanced Materials

Dialuminium barium tetraoxide may not have been directly studied, but its components, including aluminium and barium oxides, play significant roles in geopolymerisation. Geopolymers are alumino-silicate materials known for their excellent physical and chemical properties, with a wide range of applications from precast structures to advanced ceramics and fire-resistant composites. The process involves the transformation of aluminosilicate materials into inorganic polymers at room or slightly elevated temperatures, offering an eco-friendly alternative to traditional ceramics and cements. This technology, focusing on the utilisation of mining and metallurgical wastes, shows promise for sustainable development in the minerals sector (Komnitsas & Zaharaki, 2007).

High-Temperature Applications of Glass-Ceramics

The study of glass-ceramics, including those based on barium oxide, has revealed their suitability for high-temperature applications such as sealants and coatings. These materials exhibit a combination of tuneable thermal expansion coefficients, good mechanical durability, and chemical inertness, making them ideal for use in environments requiring resistance to high temperatures and mechanical stress. The development of glass-ceramic materials, including those incorporating barium, focuses on their bonding behaviour with metals/alloys at both ambient and elevated temperatures, highlighting the importance of structural property correlations for material selection (Kothiyal et al., 2012).

Electrochemical Synthesis of Hydrogen Peroxide

The electrochemical synthesis of hydrogen peroxide, an environmentally friendly and versatile oxidizing agent, has seen advancements with applications ranging from industrial processes to small-scale activities. Electrochemical methods offer a cost-effective and scalable alternative to traditional processes, with research focusing on designing efficient electrode materials and reactor configurations to optimize the yield and selectivity of hydrogen peroxide synthesis. This approach not only enhances the sustainable production of hydrogen peroxide but also opens up new avenues for its application in environmental remediation and green chemistry (Perry et al., 2019).

Environmental Remediation Techniques

Advanced oxidation processes (AOPs), including those based on hydrogen peroxide, have been extensively studied for the treatment of water and wastewater contaminants. The integration of novel catalysts, such as single-atom catalysts, with AOPs has shown promising results in degrading a wide range of organic pollutants. These processes offer an effective and eco-friendly approach to water treatment, highlighting the potential of hydrogen peroxide and related compounds in addressing environmental challenges. The advancements in catalyst design and reactor technology are key to realizing the full potential of AOPs for environmental sustainability (Shang et al., 2021).

Mechanism of Action

Mode of Action

Similar compounds such as magnesium dialuminium tetraoxide have been studied, and their bonding is derived using simple molecular-orbital theory . This could provide a starting point for understanding the interaction of dialuminium barium tetraoxide with its potential targets.

Biochemical Pathways

The specific biochemical pathways affected by dialuminium barium tetraoxide are currently unknown . The study of similar compounds and their effects on biochemical pathways could provide insights .

properties

IUPAC Name |

dialuminum;barium(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Ba.5O/q2*+3;2*+2;5*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHSDLARTQXPRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

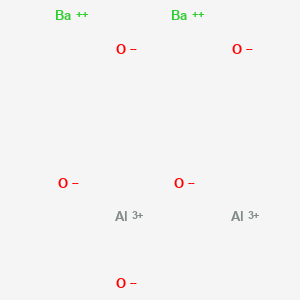

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Ba2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dialuminium barium tetraoxide | |

CAS RN |

12004-04-5 |

Source

|

| Record name | Aluminum barium oxide (Al2BaO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialuminium barium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)

![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)

![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)